molecular formula C13H16Cl2N2O2 B7646591 3,4-dichloro-N-methyl-N-[2-oxo-2-(propan-2-ylamino)ethyl]benzamide

3,4-dichloro-N-methyl-N-[2-oxo-2-(propan-2-ylamino)ethyl]benzamide

Cat. No. B7646591
M. Wt: 303.18 g/mol
InChI Key: PFUKNIZXQWZTDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-dichloro-N-methyl-N-[2-oxo-2-(propan-2-ylamino)ethyl]benzamide, also known as JNJ-26854165, is a small molecule inhibitor that has been developed for the treatment of cancer. This compound has been shown to have potent antitumor activity in preclinical studies, and is currently being evaluated in clinical trials.

Mechanism of Action

3,4-dichloro-N-methyl-N-[2-oxo-2-(propan-2-ylamino)ethyl]benzamide is a selective inhibitor of the histone deacetylase (HDAC) enzyme. HDACs are enzymes that regulate gene expression by removing acetyl groups from histone proteins, which can lead to the repression of gene transcription. By inhibiting HDAC activity, this compound can increase the acetylation of histones, leading to the activation of tumor suppressor genes and the inhibition of oncogenic pathways.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit cell proliferation and angiogenesis (the formation of new blood vessels). In addition, this compound has been shown to enhance the anti-tumor activity of other chemotherapeutic agents, suggesting that it may have potential for use in combination therapies.

Advantages and Limitations for Lab Experiments

One advantage of 3,4-dichloro-N-methyl-N-[2-oxo-2-(propan-2-ylamino)ethyl]benzamide is its potent antitumor activity against a wide range of cancer types. In addition, this compound has been shown to have a favorable safety profile in preclinical studies. However, one limitation of this compound is its relatively short half-life, which may limit its effectiveness in clinical settings.

Future Directions

There are several potential future directions for the development of 3,4-dichloro-N-methyl-N-[2-oxo-2-(propan-2-ylamino)ethyl]benzamide. One area of focus is the identification of biomarkers that can predict response to this compound, which could help to identify patients who are most likely to benefit from treatment. In addition, there is interest in exploring the use of this compound in combination with other targeted therapies, such as immune checkpoint inhibitors, to enhance its anti-tumor activity. Finally, there is ongoing research into the development of more potent and selective HDAC inhibitors that may have improved efficacy and safety profiles compared to this compound.

Synthesis Methods

The synthesis of 3,4-dichloro-N-methyl-N-[2-oxo-2-(propan-2-ylamino)ethyl]benzamide involves a multi-step process that begins with the reaction of 3,4-dichlorobenzoyl chloride with N-methylpropan-2-amine to form 3,4-dichloro-N-methyl-N-(propan-2-yl)benzamide. This intermediate is then reacted with ethyl oxalyl chloride to form this compound.

Scientific Research Applications

3,4-dichloro-N-methyl-N-[2-oxo-2-(propan-2-ylamino)ethyl]benzamide has been extensively studied in preclinical models of cancer, including both in vitro and in vivo studies. These studies have demonstrated that this compound has potent antitumor activity against a wide range of cancer types, including breast, lung, colon, and prostate cancer.

properties

IUPAC Name

3,4-dichloro-N-methyl-N-[2-oxo-2-(propan-2-ylamino)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16Cl2N2O2/c1-8(2)16-12(18)7-17(3)13(19)9-4-5-10(14)11(15)6-9/h4-6,8H,7H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFUKNIZXQWZTDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CN(C)C(=O)C1=CC(=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.